molecular formula C20H21ClN2O4 B229598 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide

2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide

Cat. No. B229598
M. Wt: 388.8 g/mol
InChI Key: BRWGZPGCEPSLOT-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide, also known as CDP, is a synthetic compound with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide is not fully understood. However, it has been suggested that 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide exerts its anticancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inhibit angiogenesis, and modulate immune function. In addition, 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide has been shown to have a neuroprotective effect by reducing neuronal cell death in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide in lab experiments is its potential therapeutic applications. 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide has been shown to possess anticancer and anti-inflammatory properties, which makes it a promising candidate for further investigation. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide in vivo.

Future Directions

There are several future directions for the investigation of 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide. One potential direction is to explore its potential therapeutic applications in various diseases, such as cancer and inflammatory disorders. Another direction is to investigate the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide and its interactions with various enzymes and signaling pathways. Furthermore, future studies could investigate the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide in vivo and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of hydrazine hydrate. The resulting compound is then purified by column chromatography to obtain 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide in high yield.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that 2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]propanamide

InChI

InChI=1S/C20H21ClN2O4/c1-12-10-16(21)5-7-17(12)27-14(3)20(24)23-22-13(2)15-4-6-18-19(11-15)26-9-8-25-18/h4-7,10-11,14H,8-9H2,1-3H3,(H,23,24)/b22-13+

InChI Key

BRWGZPGCEPSLOT-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C(\C)/C2=CC3=C(C=C2)OCCO3

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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